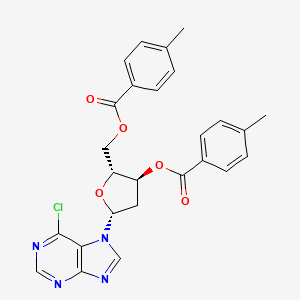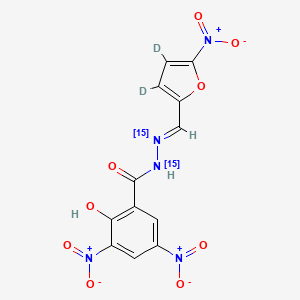
3,5-O-二甲苯酰基-6-氯嘌呤-7-|A-D-脱氧核糖苷
描述
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is a synthetic nucleoside analog. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a deoxyribose sugar moiety that is further modified with ditoluoyl groups at the 3 and 5 positions. This compound is often used in biochemical research, particularly in the study of nucleoside analogs and their interactions with biological systems.
科学研究应用
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleoside metabolism.
Industry: Used in the development of nucleoside-based pharmaceuticals and biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside typically involves the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the 6-chloropurine base. The ditoluoyl groups are then added to the 3 and 5 positions of the sugar moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine base can be substituted with other nucleophiles.
Hydrolysis: The ditoluoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups on the sugar moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to remove the ditoluoyl protecting groups.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Hydrolysis: The major product is the deprotected nucleoside, which retains the purine base and the deoxyribose sugar.
作用机制
The mechanism of action of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside involves its incorporation into nucleic acids or its interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can interfere with normal nucleic acid synthesis and function, leading to potential antiviral or anticancer effects. The ditoluoyl groups may also influence the compound’s solubility and cellular uptake.
相似化合物的比较
Similar Compounds
6-Chloropurine: A simpler analog without the deoxyribose sugar or ditoluoyl groups.
3,5-O-Ditoluoyl 2’-Deoxyadenosine: Similar structure but with adenine as the base instead of 6-chloropurine.
2’-Deoxyguanosine: Another nucleoside analog with a different purine base.
Uniqueness
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is unique due to the combination of the 6-chloropurine base and the ditoluoyl-protected deoxyribose sugar. This structure provides distinct chemical properties and biological activities compared to other nucleoside analogs.
属性
IUPAC Name |
[(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNXWQNWNACXEE-PWRODBHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)

